3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₄H₂₀ClNO. It is characterized by the presence of a pyrrolidine ring and a 2,3-dihydro-1H-indene moiety linked through a methylene bridge. This compound is primarily studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride falls under the category of organic compounds, specifically as a derivative of pyrrolidine. It is classified as a hydrochloride salt, indicating that it is often encountered in its protonated form in pharmaceutical applications.
The synthesis of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride can be achieved through several methods. One common approach involves the reaction of pyrrolidine with appropriate alkylating agents to introduce the 2,3-dihydro-1H-indene group.
Technical Details:
The molecular structure of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride features:
Key structural data includes:
The compound can participate in various chemical reactions typical for pyrrolidine derivatives:
Technical Details:
Reactions involving this compound can be studied under different conditions to explore its reactivity profile and potential modifications for enhanced biological activity.
The mechanism of action for 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride is not fully elucidated but may involve:
Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also have therapeutic potential .
Relevant data on melting point, boiling point, and other physical constants are necessary for practical applications but are not extensively documented in available literature.
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride has potential applications in:
The core pyrrolidine scaffold in 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride is typically constructed via 1,3-dipolar cycloaddition or reductive amination strategies. Cycloaddition approaches employ azomethine ylides—generated in situ from amino acids (e.g., sarcosine) and carbonyl compounds—which react with dipolarophiles like maleimides to form the pyrrolidine ring [5] [10]. For the target compound, reductive amination proves more efficient:
Table 1: Key Intermediates for Pyrrolidine Synthesis
Precursor | Reaction Conditions | Intermediate | Yield (%) |
---|---|---|---|
Methyl acrylate | NH₄OAc, MeOH, reflux, 6h | Methyl pyrrolidine-3-carboxylate | 85 |
N-Boc-3-pyrrolidone | NaBH₄, MeOH, 0°C, 2h | N-Boc-3-hydroxymethylpyrrolidine | 78 |
The 2,3-dihydro-1H-indene (indane) unit is functionalized at the 5-position due to its inherent electron-rich aromatic character. Critical steps include:
Coupling the pyrrolidine and indene moieties employs Williamson ether synthesis:
Structurally related indene-pyrrolidine hybrids exhibit varied bioactivities depending on linker chemistry:
Table 3: Structure-Activity Relationships of Indene-Pyrrolidine Hybrids
Compound | Linker Type | Biological Target | Key Property |
---|---|---|---|
Target compound | –OCH₂– | M4 receptor (allosteric) | High CNS penetration (cLogP 2.8) |
Spirotryprostatin A | Fused spiropyrrolidine | Microtubule assembly | Antimitotic (IC₅₀ 15 µM) |
Dispiro-indeno pyrrolidine | Spirocyclic | Acetylcholinesterase | IC₅₀ 7.03 µM [3] |
WO2010142994A1 derivatives | Direct C–C bond | BIRC proteins | Antiapoptotic (EC₅₀ 0.55 µM) [4] |
The ether linkage in 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride balances conformational flexibility and lipophilicity, optimizing it for neuropharmacological applications. This contrasts with anticancer indene derivatives (e.g., WO2010142994A1), where rigid scaffolds enhance DNA intercalation [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1